molecular formula C8H14ClNO3S B2511605 2-chloro-N-(1,1-dioxidotetrahydrothien-3-yl)-N-methylpropanamide CAS No. 879319-41-2

2-chloro-N-(1,1-dioxidotetrahydrothien-3-yl)-N-methylpropanamide

Cat. No.: B2511605
CAS No.: 879319-41-2
M. Wt: 239.71
InChI Key: RPHWRLFASWBELT-UHFFFAOYSA-N
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Description

2-chloro-N-(1,1-dioxidotetrahydrothien-3-yl)-N-methylpropanamide is a chemical compound with the molecular formula C9H16ClNO3S. This compound is primarily used in research settings, particularly in the field of proteomics . It is characterized by its unique structure, which includes a chlorinated amide group and a dioxidotetrahydrothienyl moiety.

Preparation Methods

The synthesis of 2-chloro-N-(1,1-dioxidotetrahydrothien-3-yl)-N-methylpropanamide typically involves the reaction of a chlorinated amide precursor with a dioxidotetrahydrothienyl derivative. The reaction conditions often require a controlled environment with specific temperature and pressure settings to ensure the desired product is obtained . Industrial production methods may involve large-scale synthesis using automated reactors to maintain consistency and purity.

Chemical Reactions Analysis

2-chloro-N-(1,1-dioxidotetrahydrothien-3-yl)-N-methylpropanamide undergoes various chemical reactions, including:

Scientific Research Applications

This compound has several applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of complex molecules.

    Biology: In proteomics, it is utilized to study protein interactions and modifications.

    Medicine: Research into its potential therapeutic applications is ongoing, particularly in the development of new drugs.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-chloro-N-(1,1-dioxidotetrahydrothien-3-yl)-N-methylpropanamide involves its interaction with specific molecular targets. The compound can bind to proteins and enzymes, altering their activity and function. This interaction is mediated through its chlorinated amide group and dioxidotetrahydrothienyl moiety, which can form covalent bonds with amino acid residues in the target proteins .

Comparison with Similar Compounds

Similar compounds to 2-chloro-N-(1,1-dioxidotetrahydrothien-3-yl)-N-methylpropanamide include:

Properties

IUPAC Name

2-chloro-N-(1,1-dioxothiolan-3-yl)-N-methylpropanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14ClNO3S/c1-6(9)8(11)10(2)7-3-4-14(12,13)5-7/h6-7H,3-5H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RPHWRLFASWBELT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)N(C)C1CCS(=O)(=O)C1)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14ClNO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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